molecular formula C12H14BrNO B2759984 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 13734-66-2

2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2759984
CAS RN: 13734-66-2
M. Wt: 268.154
InChI Key: KWRCUQGMKQPZJZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, also known as 4-bromo-2-pyrrolidone, is an organic compound that is synthesized from the reaction of 4-bromophenol and pyrrolidin-1-yl ethanone. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has been used in a variety of scientific applications, including as a drug intermediate, in the synthesis of pharmaceuticals, and as a reagent for the synthesis of other compounds.

Scientific Research Applications

Subheading

Structural Analysis and PropertiesThe enaminones, including derivatives of 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, exhibit unique hydrogen-bonding patterns. These compounds form bifurcated intra- and intermolecular hydrogen bonds between secondary amine and carbonyl groups. This bonding results in a six-membered hydrogen-bonded ring and the formation of centrosymmetric dimers. Furthermore, weak C-H...Br interactions link the molecules into chains, while additional weak Br...O, C-H...π, and C-H...O interactions stabilize the crystal structures (Balderson et al., 2007).

Synthesis of N-Acetyl Enamides

Subheading

Chemical Synthesis and ApplicationsThe compound is involved in the synthesis of N-Acetyl enamides through reductive acetylation of oximes mediated by Iron(II) acetate. The process utilizes various chemical compounds including 1-(4-Bromophenyl)ethanone oxime and N-(1-(4-Bromophenyl)vinyl)acetamide. This synthesis is crucial in the field of organic chemistry for the formation of acyclic N-acetyl α-arylenamides (Wenjun Tang et al., 2014).

Synthesis and Crystal Structure Analysis

Subheading

Structural Elucidation and Synthesis Methods1-(6-Bromo-pyridin-3-yl)-ethanone, closely related to the target compound, is synthesized using Magnesium halide exchange and nucleophilic substitution. This process involves readily available reagents, straightforward procedures, and mild reaction conditions, proving its efficiency and applicability in various chemical syntheses (Zeng-sun Jin, 2015).

Molecular Structure and Spectroscopy

Subheading

Molecular Analysis and Nonlinear OpticsThe molecular structure, vibrational frequencies, and vibrational assignments of a compound structurally similar to 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone have been investigated. The study includes comprehensive theoretical calculations and experimental validations. The analysis also extends to hyper-conjugative interaction, charge delocalization (NBO analysis), HOMO and LUMO analysis, molecular electrostatic potential, and first hyperpolarizability, indicating the compound's role in nonlinear optics. Molecular docking studies suggest potential inhibitory activity against certain enzymes, implying anti-neoplastic properties (Y. Mary et al., 2015).

Schiff Bases as Corrosion Inhibitors

Subheading

Industrial Applications and Chemical ReactionsResearch has been conducted on synthesized Schiff bases, including analogs of 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, to assess their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid. These studies utilize weight loss, polarization, and electrochemical impedance spectroscopy experiments, demonstrating that certain Schiff base compounds are effective inhibitors and act as mixed (cathodic/anodic) inhibitors. The correlation between chemical structure and corrosion inhibition efficiency highlights the significance of these compounds in industrial applications (Hegazy et al., 2012).

properties

IUPAC Name

2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRCUQGMKQPZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328562
Record name 2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

CAS RN

13734-66-2
Record name 2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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